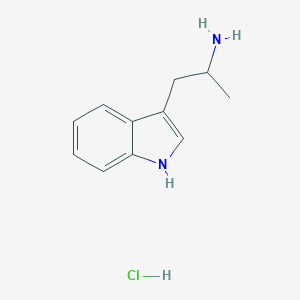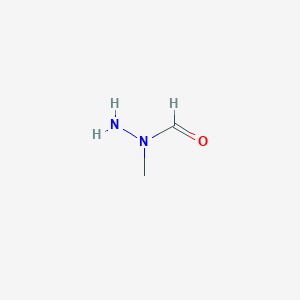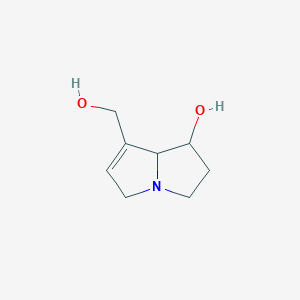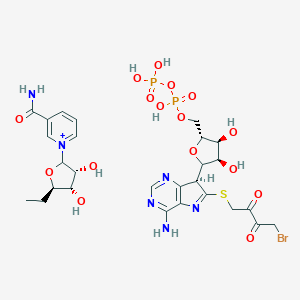
8-Bdb-tnad
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Bdb-tnad is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been found to have several biochemical and physiological effects. In
Applications De Recherche Scientifique
8-Bdb-tnad has been found to have several potential applications in scientific research. It has been studied for its potential use in developing new drugs for the treatment of various diseases, including cancer and Alzheimer's disease. The compound has also been studied for its potential use in developing new pesticides and herbicides.
Mécanisme D'action
The mechanism of action of 8-Bdb-tnad involves its interaction with the nicotinic acetylcholine receptor (nAChR) in the brain. This receptor plays a crucial role in several physiological processes, including learning and memory. 8-Bdb-tnad has been found to bind to the receptor and modulate its activity, leading to enhanced cognitive function.
Effets Biochimiques Et Physiologiques
Studies have shown that 8-Bdb-tnad has several biochemical and physiological effects. It has been found to enhance cognitive function, improve memory retention, and increase attention span. The compound has also been found to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 8-Bdb-tnad in lab experiments is its ability to enhance cognitive function and improve memory retention, which can be useful in various research studies. However, one of the limitations of this compound is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on 8-Bdb-tnad. One potential direction is the development of new drugs based on the compound for the treatment of various diseases, including Alzheimer's disease and cancer. Another direction is the study of the compound's potential use in developing new pesticides and herbicides. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential side effects.
Conclusion
In conclusion, 8-Bdb-tnad is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method of the compound involves a multi-step process, and it has been found to have several biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are several future directions for research on the compound, including the development of new drugs and the study of its potential use in developing new pesticides and herbicides.
Méthodes De Synthèse
The synthesis of 8-Bdb-tnad involves a multi-step process that includes the reaction of 2,4-dichlorobenzoic acid with thionyl chloride, followed by the reaction with 4-aminopyridine. The resulting compound is then reacted with 2,4-dichlorobenzyl bromide, and the final product is obtained after purification through a column chromatography technique.
Propriétés
Numéro CAS |
154591-46-5 |
|---|---|
Nom du produit |
8-Bdb-tnad |
Formule moléculaire |
C27H36BrN6O16P2S+ |
Poids moléculaire |
874.5 g/mol |
Nom IUPAC |
[(2R,3S,4R)-5-[(7S)-4-amino-6-(4-bromo-2,3-dioxobutyl)sulfanyl-7H-pyrrolo[3,2-d]pyrimidin-7-yl]-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate;1-[(3R,4S,5R)-5-ethyl-3,4-dihydroxyoxolan-2-yl]pyridin-1-ium-3-carboxamide |
InChI |
InChI=1S/C15H19BrN4O12P2S.C12H16N2O4/c16-1-5(21)6(22)3-35-15-8(9-10(20-15)14(17)19-4-18-9)13-12(24)11(23)7(31-13)2-30-34(28,29)32-33(25,26)27;1-2-8-9(15)10(16)12(18-8)14-5-3-4-7(6-14)11(13)17/h4,7-8,11-13,23-24H,1-3H2,(H,28,29)(H2,17,18,19)(H2,25,26,27);3-6,8-10,12,15-16H,2H2,1H3,(H-,13,17)/p+1/t7-,8+,11-,12-,13?;8-,9-,10-,12?/m11/s1 |
Clé InChI |
XUUGVPBJGOABMI-BDYRSLACSA-O |
SMILES isomérique |
CC[C@@H]1[C@H]([C@H](C(O1)[N+]2=CC=CC(=C2)C(=O)N)O)O.C1=NC2=C(C(=N1)N)N=C([C@@H]2C3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)SCC(=O)C(=O)CBr |
SMILES |
CCC1C(C(C(O1)[N+]2=CC=CC(=C2)C(=O)N)O)O.C1=NC2=C(C(=N1)N)N=C(C2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)SCC(=O)C(=O)CBr |
SMILES canonique |
CCC1C(C(C(O1)[N+]2=CC=CC(=C2)C(=O)N)O)O.C1=NC2=C(C(=N1)N)N=C(C2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)SCC(=O)C(=O)CBr |
Synonymes |
8-(4-bromo-2,3-dioxobutylthio)NAD 8-(4-bromo-2,3-dioxobutylthio)nicotinamide adenine dinucleotide 8-BDB-TNAD |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



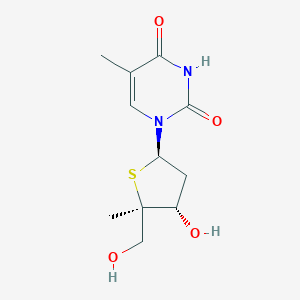
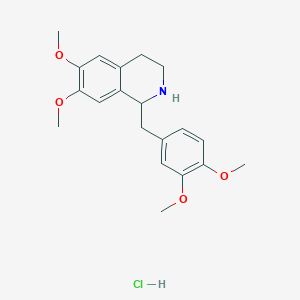
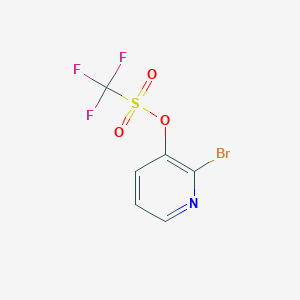
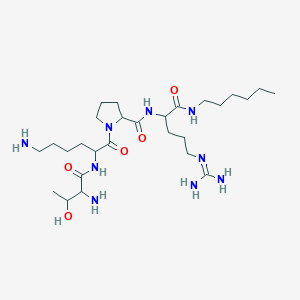
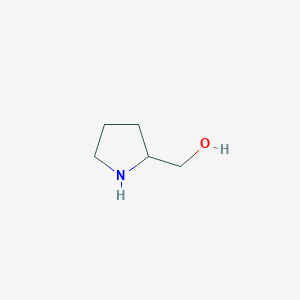
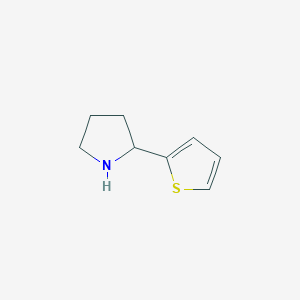
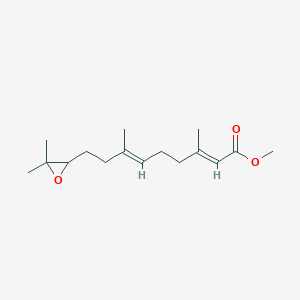
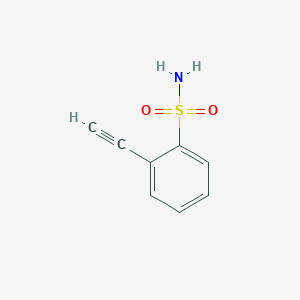
![(4-Ethenyl-2,4,7,14-tetramethyl-3,9-dioxo-6-tricyclo[5.4.3.01,8]tetradecanyl) 2-[2-(diethylamino)ethylsulfanyl]acetate](/img/structure/B129396.png)
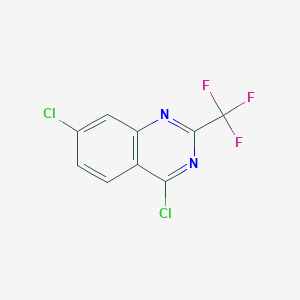
![2,3,4,5-Tetrafluoro-alpha-[(2-formyl-2-methylhydrazinyl)methylene]-beta-oxobenzenepropanoic Acid Ethyl Este](/img/structure/B129402.png)
